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Compound of Interest

Compound Name: 3-Cyclopentylbutan-2-ol

Cat. No.: B15272055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the novel chiral alcohol, 3-cyclopentylbutan-2-ol. Due to the absence of experimentally
acquired spectra in publicly available databases, this document presents high-quality predicted
data for Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13
Nuclear Magnetic Resonance (*3C NMR), and Infrared (IR) Spectroscopy. Detailed, generalized
experimental protocols for acquiring such data are also provided to facilitate future laboratory
work.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-
cyclopentylbutan-2-ol. These values have been generated using validated computational
models to provide a reliable reference for the identification and characterization of this
compound.

Table 1: Predicted Mass Spectrometry Data
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Property Predicted Value
Molecular Formula CoH180

Molecular Weight 142.24 g/mol

Major Fragment (m/z) 127, 111, 97, 85, 69, 57, 45
Base Peak (m/z) 45

Table 2: Predicted *"H NMR Spectroscopic Data (500 MHz,

CDCls)

Chemical Shift (5, Lo ) )
Multiplicity Integration Assignment

ppm)

~3.80 m 1H H-2

~1.85 m 1H H-3

~1.75 m 1H Cyclopentyl-H

~1.60 m 2H Cyclopentyl-CHz

~1.50 m 2H Cyclopentyl-CH:2

~1.25 m 2H Cyclopentyl-CH:z

~1.15 d 3H CHs (on C-2)

~1.05 m 2H Cyclopentyl-CH:z

~0.90 d 3H CHs (on C-3)

~1.5-2.0 brs 1H OH

Table 3: Predicted **C NMR Spectroscopic Data (125
MHz, CDCI3)
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Chemical Shift (6, ppm) Assignment
~72.0 C-2

~50.0 C-3

~45.0 Cyclopentyl-CH
~30.0 Cyclopentyl-CHz
~29.5 Cyclopentyl-CHz
~25.0 Cyclopentyl-CH:z
~24.5 Cyclopentyl-CHz
~20.0 CHs (on C-2)
~15.0 CHs (on C-3)

ble 4: licted Infrared (IR) S .

Wavenumber (cm~?) Intensity Assignment

~3350 Strong, Broad O-H stretch

~2950 Strong C-H stretch (sp?)

~2870 Strong C-H stretch (sp?)

~1450 Medium C-H bend (CHz and CHs)
~1375 Medium C-H bend (CHs)

C-O stretch (secondary
~1100 Strong
alcohol)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small
organic molecule like 3-cyclopentylbutan-2-ol. Instrument-specific parameters should be
optimized by the operator.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs).

o Transfer the solution to a clean, dry 5 mm NMR tube.

¢ If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
IH NMR Acquisition:

e Spectrometer: 400-600 MHz

e Solvent: CDClsz

e Temperature: 298 K

e Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30").

e Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

e Acquisition Time: 2-4 seconds.

o Spectral Width: A range sufficient to cover all proton signals (e.g., -1 to 10 ppm).

13C NMR Acquisition:

Spectrometer: 100-150 MHz

Solvent: CDCIz

Temperature: 298 K

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30).
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Number of Scans: 1024 or more, depending on sample concentration.
Relaxation Delay: 2-5 seconds.
Acquisition Time: 1-2 seconds.

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0 to 220 ppm).

Mass Spectrometry (MS)

Method: Electron lonization (EI)

Introduce a small amount of the volatile sample into the ion source of the mass
spectrometer, typically via a direct insertion probe or a gas chromatograph.

The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV).[1][2]

The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer).

The detector records the abundance of each fragment at its specific mass-to-charge ratio
(m/z).

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

Ensure the ATR crystal is clean.
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the
signal-to-noise ratio.

The typical spectral range is 4000-400 cm~1.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.creative-proteomics.com/support/electron-ionization.htm
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15272055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization of Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques are synergistically employed to determine the structure of 3-cyclopentylbutan-2-
ol.
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Caption: Workflow for the structural elucidation of 3-cyclopentylbutan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopentylbutan-2-ol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15272055#spectroscopic-data-of-3-cyclopentylbutan-
2-0l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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